Pyridine, 2-(2-cyclohexen-1-ylthio)-
Description
Pyridine, 2-(2-cyclohexen-1-ylthio)-, is a pyridine derivative featuring a sulfur-containing substituent at the 2-position of the aromatic ring. The thioether group (-S-) links the pyridine ring to a cyclohexenyl moiety, imparting unique electronic and steric properties.
Properties
CAS No. |
112157-69-4 |
|---|---|
Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-cyclohex-2-en-1-ylsulfanylpyridine |
InChI |
InChI=1S/C11H13NS/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h2,4-6,8-10H,1,3,7H2 |
InChI Key |
OVEWMYSQVRZOHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)SC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivatives, including Pyridine, 2-(2-cyclohexen-1-ylthio)-, can be achieved through several methods. One common approach involves the condensation of carbonyl compounds or cycloaddition reactions. For instance, the Hantzsch pyridine synthesis is a well-known method that involves the reaction of an aldehyde with two equivalents of a β-keto ester and a nitrogen donor such as ammonium acetate . Another method includes the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride .
Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic processes. For example, the vapor-phase catalytic reactions of carbonyl compounds can be employed to produce various substituted pyridines . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(2-cyclohexen-1-ylthio)-, like other pyridine derivatives, can undergo various chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common for pyridine compounds. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyridine derivatives can yield pyridine N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
Chemistry: Pyridine, 2-(2-cyclohexen-1-ylthio)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology and Medicine: Pyridine derivatives are commonly found in pharmaceuticals due to their biological activity. They can act as ligands for transition metals, which are important in medicinal chemistry for the development of drugs .
Industry: In the industrial sector, pyridine derivatives are used as solvents, catalysts, and intermediates in the production of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of Pyridine, 2-(2-cyclohexen-1-ylthio)- involves its interaction with molecular targets through its aromatic ring and sulfur-containing side chain. The pyridine ring can participate in π-π interactions, while the sulfur atom can form coordination bonds with metal ions. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent type significantly influences molecular weight, polarity, and reactivity. Key comparisons include:
- Electronic Effects : The thioether group in the target compound is less polar than oxygen-based substituents (e.g., pyriproxyfen’s ether group) but more electron-rich than chlorine in 2-(chloromethyl)pyridine. This may enhance nucleophilic aromatic substitution reactivity compared to chloro derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
